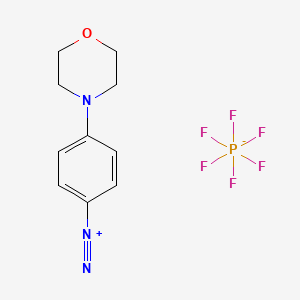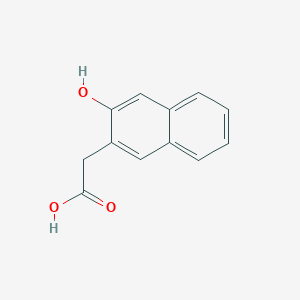
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological properties. This compound is particularly notable for its applications in the field of medicine, especially as an antipsychotic agent. It is structurally characterized by the presence of a phenothiazine core with a chloro substituent at the 2-position, a dimethylamino propyl group at the 10-position, and a hydroxy group at the 3-position.
Métodos De Preparación
The synthesis of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- typically involves multiple steps. One common synthetic route starts with the chlorination of phenothiazine to introduce the chloro group at the 2-position. This is followed by the alkylation of the 10-position with 3-(dimethylamino)propyl chloride under basic conditions.
Análisis De Reacciones Químicas
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, or reduce the phenothiazine ring to a dihydrophenothiazine.
Substitution: The chloro group at the 2-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Aplicaciones Científicas De Investigación
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various derivatives for studying structure-activity relationships.
Biology: This compound is used in research to understand its effects on biological systems, particularly its interactions with cellular receptors.
Medicine: It is primarily used as an antipsychotic agent in the treatment of schizophrenia and other psychotic disorders.
Industry: In the industrial sector, it is used in the synthesis of dyes and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors, which helps in reducing psychotic symptoms. Additionally, it has affinity for other receptors, including serotonin, histamine, and adrenergic receptors, contributing to its sedative and antiemetic effects .
Comparación Con Compuestos Similares
Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Similar in structure but lacks the hydroxy group at the 3-position.
Promethazine: Contains a dimethylamino group at the 10-position but has different substituents at other positions. It is used primarily as an antihistamine and antiemetic.
Thioridazine: Another phenothiazine derivative with different substituents, used as an antipsychotic.
The presence of the hydroxy group at the 3-position in Phenothiazine, 2-chloro-10-(3-(dimethylamino)propyl)-3-hydroxy- may contribute to its unique pharmacological profile and potentially different receptor binding affinities .
Propiedades
Número CAS |
3930-47-0 |
|---|---|
Fórmula molecular |
C17H19ClN2OS |
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
2-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)8-5-9-20-13-6-3-4-7-16(13)22-17-11-15(21)12(18)10-14(17)20/h3-4,6-7,10-11,21H,5,8-9H2,1-2H3 |
Clave InChI |
SOUCXKDIHOVGPW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




dimethylsilane](/img/structure/B15290524.png)



![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]trisulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B15290547.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15290548.png)

![1-Octanesulfonamide, N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B15290554.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15290555.png)


